4-Piperidinecarboxylic acid, 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-, ethyl ester

Catalog No.
S3745530
CAS No.
307525-92-4
M.F
C20H23NO6
M. Wt
373.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Piperidinecarboxylic acid, 1-[2-[(4-methyl-2-oxo...

CAS Number

307525-92-4

Product Name

4-Piperidinecarboxylic acid, 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-, ethyl ester

IUPAC Name

ethyl 1-[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]piperidine-4-carboxylate

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

InChI

InChI=1S/C20H23NO6/c1-3-25-20(24)14-6-8-21(9-7-14)18(22)12-26-15-4-5-16-13(2)10-19(23)27-17(16)11-15/h4-5,10-11,14H,3,6-9,12H2,1-2H3

InChI Key

XXTGSLWRMRGBJS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C

The exact mass of the compound ethyl 1-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-4-piperidinecarboxylate is 373.15253745 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Piperidinecarboxylic acid, 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-, ethyl ester is a chemical compound characterized by its complex structure which includes a piperidine ring and a benzopyran moiety. This compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of the benzopyran structure, which is often associated with various biological activities such as anti-inflammatory and antioxidant effects.

The chemical behavior of 4-Piperidinecarboxylic acid, 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-, ethyl ester can be explored through various reactions typical of carboxylic acids and esters. Key reactions include:

  • Esterification: The formation of the ethyl ester from the corresponding carboxylic acid involves the reaction with ethanol in the presence of an acid catalyst.
  • Hydrolysis: The reverse reaction where the ester can be converted back to the carboxylic acid and ethanol under acidic or basic conditions.
  • Acylation: The introduction of acyl groups can be performed using acyl chlorides or anhydrides, which can modify the piperidine structure and potentially enhance biological activity.

Compounds containing piperidine and benzopyran structures have been studied for their biological properties. This specific compound may exhibit:

  • Antioxidant Activity: Due to the presence of the benzopyran moiety, it may scavenge free radicals.
  • Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation markers.
  • Neuroprotective Properties: Some studies suggest that piperidine derivatives can have protective effects on neuronal cells.

Research into this compound's specific biological activities is still needed to establish its efficacy and potential therapeutic uses.

The synthesis of 4-Piperidinecarboxylic acid, 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-, ethyl ester can be approached through several methods:

  • Starting from Isonipecotic Acid: This method involves reacting isonipecotic acid with ethanol in the presence of thionyl chloride to form ethyl 4-piperidinecarboxylate, followed by further modifications to introduce the benzopyran moiety .
  • Acylation Reactions: Utilizing acyl chlorides or anhydrides to introduce acyl groups at specific positions on the piperidine ring or benzopyran structure.
  • Multi-step Synthesis: A more complex synthesis may involve several steps including cyclization reactions, protection/deprotection strategies, and purification techniques such as chromatography.

The applications of 4-Piperidinecarboxylic acid, 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-, ethyl ester are diverse:

  • Pharmaceuticals: As a potential lead compound for developing new drugs targeting inflammation or oxidative stress-related diseases.
  • Chemical Research: Used as a reference compound in studies investigating piperidine derivatives and their biological activities.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Potential areas of investigation include:

  • Receptor Binding Studies: Evaluating how well this compound binds to specific receptors associated with its proposed therapeutic effects.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in vivo can provide insights into its efficacy and safety profile.

Several compounds share structural features with 4-Piperidinecarboxylic acid, 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-, ethyl ester. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 4-piperidinecarboxylatePiperidine ring with an ethyl esterSimple structure, commonly used as a building block
4-AnilidopiperidineContains an aniline group attached to piperidineKnown for analgesic properties
Benzopyran derivativesBenzopyran core without piperidineOften exhibit significant antioxidant activity

The uniqueness of 4-Piperidinecarboxylic acid, 1-[2-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-, ethyl ester lies in its dual functionality combining both piperidine and benzopyran structures, which may enhance its biological activity compared to similar compounds that lack one of these moieties.

XLogP3

2

Hydrogen Bond Acceptor Count

6

Exact Mass

373.15253745 g/mol

Monoisotopic Mass

373.15253745 g/mol

Heavy Atom Count

27

Dates

Last modified: 11-23-2023

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